molecular formula C11H17NO4 B2960507 (1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1446947-55-2

(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2960507
CAS No.: 1446947-55-2
M. Wt: 227.26
InChI Key: ALUFNEQAPCLIBB-WRWORJQWSA-N
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Description

(1R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic amino acid derivative featuring a rigid [3.1.0] bicyclohexane scaffold. Key structural elements include:

  • tert-Butoxycarbonyl (Boc) group: A common protecting group for amines, enhancing solubility and stability during synthesis .
  • Carboxylic acid moiety: Enables further functionalization (e.g., amide coupling) for drug discovery applications .
  • Stereochemistry: The (1R,5S) configuration dictates spatial orientation, influencing molecular interactions and biological activity .

This compound serves as a critical intermediate in synthesizing pharmaceuticals like saxagliptin (a DPP-4 inhibitor for diabetes), where its bicyclic structure enhances metabolic stability and target affinity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUFNEQAPCLIBB-WRWORJQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@]1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The following sections will explore its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}NO4_4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1148048-39-8
  • Purity : Generally >95% for research-grade materials

Structural Representation

The compound features a bicyclic azabicyclo[3.1.0]hexane framework, which is essential for its interaction with biological targets.

The biological activity of this compound primarily involves its role as a potential inhibitor in various biochemical pathways. Research indicates that this compound may interact with specific enzymes or receptors, influencing cellular processes.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties, particularly against coronaviruses. For instance, related compounds have shown effective inhibition of SARS-CoV-2 main protease (Mpro), which is crucial for viral replication:

CompoundKi_i (nM)EC50_{50} (nM)
PF-0732133227.71364
Analog 17.93909
Analog 212.185.3

These findings suggest that modifications to the bicyclic structure could enhance potency and selectivity against viral targets .

Case Studies

  • SARS-CoV-2 Inhibition : In a study assessing the efficacy of various azabicyclo compounds, (1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane derivatives were evaluated for their ability to inhibit SARS-CoV-2 replication in vitro. The results indicated significant antiviral activity with low cytotoxicity at effective concentrations .
  • Pharmacokinetics : Another investigation into the pharmacokinetic properties of these compounds revealed favorable absorption and metabolic stability in animal models, supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Functional Groups

Table 1: Key Structural Variations
Compound Name Substituents Molecular Formula Molecular Weight Key Differences Reference
Target Compound Boc at position 2; carboxylic acid at position 1 C₁₁H₁₇NO₄ 227.26 Reference standard
(1S,3S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid Boc and COOH at positions 2 and 3 C₁₁H₁₇NO₄ 227.26 Stereochemistry (3S vs. 1R) alters spatial orientation
(1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 6,6-dimethyl groups C₁₃H₂₁NO₄ 255.31 Methyl groups increase steric bulk and hydrophobicity
(1S,2S,5R)-3-(tert-Butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 6,6-dichloro substitution C₁₁H₁₅Cl₂NO₄ 296.14 Chlorine atoms enhance electronegativity and reactivity
rac-(1R,5S)-3-Boc-5-(methoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Methoxycarbonyl at position 5 C₁₃H₁₉NO₆ 285.30 Ester group modifies solubility and hydrolysis kinetics
Key Findings :
  • Electronic Effects : Chlorine atoms in dichloro derivatives enhance electrophilicity, facilitating nucleophilic substitutions .
  • Stereochemical Impact : The (1R,5S) configuration in the target compound optimizes binding to enzymatic targets (e.g., DPP-4 in saxagliptin synthesis) compared to (1S,3S,5S) isomers .
Key Findings :
  • The Boc group in the target compound simplifies deprotection (e.g., using TFA) compared to Fmoc derivatives, which require piperidine .
  • Dichloro derivatives require stringent temperature control to avoid side reactions during coupling .

Q & A

Q. How can the stereochemical integrity of (1R,5S)-2-azabicyclo[3.1.0]hexane derivatives be validated during synthesis?

Methodological Answer:

  • Chiral HPLC or NMR Analysis : Use chiral stationary phases (e.g., Chiralpak® IA/IB) to resolve enantiomers. For NMR, employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to distinguish diastereomers .
  • X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
  • Reference Data : Compare optical rotation values with literature data for related azabicyclohexane scaffolds (e.g., saxagliptin intermediates) .

Q. What are the critical steps for avoiding decomposition during Boc (tert-butoxycarbonyl) protection/deprotection?

Methodological Answer:

  • Deprotection Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–4°C to minimize side reactions. Avoid prolonged exposure to strong acids to prevent bicyclo ring opening .
  • Monitoring : Track reaction progress via LC-MS to detect premature deprotection or carbamate scrambling .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting enzymatic active sites (e.g., proteases)?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to simulate interactions between the bicyclohexane core and target proteins (e.g., SARS-CoV-2 3CLpro). Focus on hydrogen bonding and steric effects from the tert-butoxycarbonyl group .
  • Docking Studies : Apply AutoDock Vina to predict binding affinities. Prioritize substituents that enhance hydrophobic interactions (e.g., methyl groups on the bicyclohexane ring) .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Analysis : Systematically vary substituents (e.g., replacing Boc with Fmoc) and assay against isogenic cell lines to isolate steric/electronic contributions .
  • Metabolite Profiling : Use LC-HRMS to identify off-target metabolites that may explain discrepancies (e.g., cytochrome P450-mediated oxidation of the azabicyclo ring) .

Synthetic Chemistry Questions

Q. What coupling reagents are optimal for introducing the tert-butoxycarbonyl group without racemization?

Methodological Answer:

  • Carbodiimide-Based Reagents : Use EDC·HCl with HOBt in DMF at −20°C to minimize epimerization. For sterically hindered substrates, switch to HATU/DIPEA in acetonitrile .
  • Workup : Quench with aqueous NaHCO3 and extract with ethyl acetate to remove unreacted Boc-anhydride .

Q. How can salt formation improve purification of the carboxylic acid derivative?

Methodological Answer:

  • Hydrochloride Salt Formation : Treat the free acid with HCl gas in anhydrous ether to precipitate the hydrochloride salt. Confirm purity via elemental analysis and DSC (differential scanning calorimetry) .

Safety and Handling

Q. What personal protective equipment (PPE) is required given the compound’s acute toxicity profile?

Methodological Answer:

  • Gloves : Use nitrile gloves (≥0.11 mm thickness) certified for chemical resistance (e.g., ANSI/ISEA 105-2016).
  • Respiratory Protection : For powder handling, use NIOSH-certified N95 respirators with P99 filters to prevent inhalation of particulates .

Mechanistic Insights

Q. Why does the azabicyclo[3.1.0]hexane core exhibit conformational rigidity, and how does this impact reactivity?

Methodological Answer:

  • Ring Strain Analysis : The fused cyclopropane and piperidine rings enforce a boat-like conformation, reducing flexibility. This rigidity enhances stereoselectivity in nucleophilic additions but may slow intramolecular cyclizations .
  • DFT Calculations : Perform density functional theory (DFT) studies (e.g., B3LYP/6-31G*) to map transition states and identify steric barriers .

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